

# Definitive Analysis of Geranyl Valerate Using Gas Chromatography

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## Compound of Interest

Compound Name:	Geranyl valerate
Cat. No.:	B078271

## Abstract

**Geranyl valerate**, also known as geranyl pentanoate, is a monoterpenoid ester recognized for its pleasant fruity and floral aroma.<sup>[1]</sup> It is a key component in various food flavorings that enhance citrus and fruit notes.<sup>[2][3]</sup> Given its prevalence and the importance of purity and concentration in final products, a robust Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for analyzing volatile and semi-volatile compounds within complex matrices like essential oils. This document provides a detailed methodological guide for the analysis of **Geranyl valerate** by GC-MS, detailing every step from sample preparation to data interpretation, and explains the scientific rationale behind the chosen analytical approach.

## Introduction to Geranyl Valerate and Analytical Rationale

**Geranyl valerate** ( $C_{15}H_{26}O_2$ ) is an organic ester that contributes significantly to the characteristic scent of various natural products, including geraniol. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the superior separation capabilities of Gas Chromatography with the highly sensitive and quantitative analysis of Mass Spectrometry.

- Gas Chromatography (GC): This first stage separates the volatile components of a mixture. An inert carrier gas transports the sample through a column's stationary phase.<sup>[5]</sup> Less volatile compounds or those with stronger interactions with the stationary phase will travel more slowly, resulting in distinct peaks.
- Mass Spectrometry (MS): Following separation by GC, each compound enters the mass spectrometer, where it is ionized, typically through electron impact. The mass analyzer then separates these fragments based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum that serves as a molecular fingerprint.

This combined approach is indispensable for quality control, ensuring the purity of fragrance ingredients, detecting potential adulterants, and maintaining product consistency.

## Key Properties of Geranyl Valerate

A fundamental understanding of the analyte's properties is crucial for method development. The table below summarizes the key chemical and physical properties of Geranyl Valerate.

Property	Value
Molecular Formula	$C_{15}H_{26}O_2$
Molecular Weight	238.37 g/mol
CAS Number	10402-47-8
Appearance	Colorless liquid
Odor Profile	Fruity, pineapple, floral, rose
Boiling Point	~281-291 °C @ 760 mmHg
Flash Point	>93.33 °C (>200 °F)
Solubility	Insoluble in water; Soluble in alcohol
Kovats Retention Index (Standard Non-polar)	~1624 - 1642

## Comprehensive Experimental Protocol

This protocol provides a validated starting point for the GC-MS analysis of **Geranyl valerate**. Optimization may be required depending on the specific instrument and sample characteristics.

## Required Materials and Reagents

- **Geranyl Valerate** Standard: Analytical grade with a purity of ≥95%.
- Solvent: Hexane or Methanol (GC or HPLC grade).
- Internal Standard (Optional but Recommended): A compound not present in the sample matrix, such as Tetradecane or a similar stable hydrocarbon.
- Sample: Essential oil, fragrance concentrate, or other formulation containing **Geranyl valerate**.
- Glassware: Class A volumetric flasks, pipettes.
- Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.
- Syringe Filters: 0.22 µm PTFE filters (if sample contains particulates).

## Sample and Standard Preparation

Accuracy in sample and standard preparation is paramount for reliable results.

### 2.2.1. Standard Solution Preparation

- Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **Geranyl valerate** standard and dissolve it in a 10 mL volumetric flask using the chosen solvent.
- Calibration Standards: Perform serial dilutions of the stock solution to create a set of calibration standards. A typical range for fragrance analysis is 1000 µg/mL down to 10 µg/mL.
- Internal Standard Addition (for quantification): If using an internal standard (IS), add a fixed concentration (e.g., 10 µg/mL) to each calibration standard.

### 2.2.2. Sample Preparation

- Dilution: The complexity of fragrance and essential oil matrices necessitates dilution to avoid column overload and detector saturation. A common sample dilution factor is 100x [9].
- Homogenization: Vortex the vial for 30 seconds to ensure the sample is fully dissolved and homogenous.
- Filtration (if necessary): If the diluted sample appears cloudy or contains particulates, filter it through a 0.22 µm PTFE syringe filter into a clean vial.

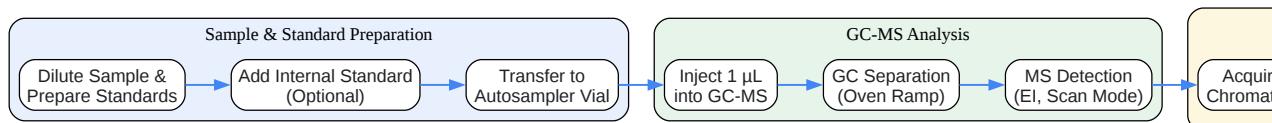
## GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system and are based on established methods for essential oil and fragrance analysis.

Parameter	Recommended Setting
Gas Chromatograph (GC)	
Column	HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, thickness
Carrier Gas	Helium or Hydrogen, constant flow mode
Flow Rate	1.0 mL/min
Inlet Temperature	250 °C
Injection Mode	Split (Ratio 25:1 to 50:1)
Injection Volume	1 µL
Oven Program	Initial Temp: 60 °C, hold for 2 min. Ramp: 3-5 °C/min to 240 °C. Hold: 5 min.
Mass Spectrometer (MS)	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Ion Source Temp.	230 °C
Quadrupole Temp.	150 °C
Mass Scan Range	40 - 450 amu
Solvent Delay	2 - 4 minutes

## Data Analysis and Interpretation Workflow

A systematic approach to data analysis ensures accurate identification and quantification.



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Workflow for **Geranyl Valerate** Analysis by GC

- Peak Identification: **Geranyl valerate** is identified by matching its retention time against that of a known standard run under identical conditions. Check against a trusted database, such as the NIST Mass Spectral Library.[6]
- Library Matching: A high-quality match (typically >80-90% similarity score) provides strong evidence for the compound's identity.
- Quantification: Create a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against concentration. The sample concentration can then be calculated from this curve using its measured peak area. Good quantification practices are essential for accurate reporting.[11]

## Expected Results and Validation

### Mass Spectrum of Geranyl Valerate

The electron ionization of **Geranyl valerate** produces a characteristic fragmentation pattern. The base peak (most abundant ion) is expected at m/z 6

Mass-to-Charge (m/z)	Relative Abundance (%)
69	100 (Base Peak)
41	~50-60
85	~40-50
93	~35-45
68	~50-60
238	Low or Absent

Note: The molecular ion ( $M^+$ ) for esters is often of very low abundance or completely absent in 70 eV EI spectra due to extensive fragmentation.

### Method Validation

For routine analysis, especially in regulated environments, the analytical method must be validated to ensure it is fit for purpose.[\[12\]](#) Key validation pa

- Linearity: Assessed by the correlation coefficient ( $R^2$ ) of the calibration curve, which should ideally be  $>0.99$ .
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, resp
- Accuracy and Precision: Determined by analyzing replicate samples of a known concentration (spike recovery). Accuracy should be within 80-120%

### Conclusion

The GC-MS protocol detailed in this application note provides a robust, reliable, and scientifically-grounded framework for the qualitative and quantitative mechanisms and adhering to rigorous sample preparation and data analysis procedures, researchers and quality control professionals can achieve high quality and flavor products, from raw material sourcing to the final consumer good.

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